![molecular formula C9H12O B13481821 2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
2-Ethynylspiro[3.3]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylspiro[33]heptan-2-ol is a unique organic compound characterized by its spirocyclic structure, which includes an ethynyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylspiro[3.3]heptan-2-ol typically involves the use of spirocyclic precursors and ethynylation reactions. One common method includes the reaction of a spirocyclic ketone with an ethynylating agent under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynylspiro[3.3]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.
Major Products:
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic alkenes or alkanes.
Substitution: Formation of spirocyclic halides.
Aplicaciones Científicas De Investigación
2-Ethynylspiro[3.3]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethynylspiro[3.3]heptan-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
2-Ethynylspiro[3.3]heptane: Lacks the hydroxyl group, which affects its reactivity and applications.
Spiro[3.3]heptan-2-ol:
2-Ethynylcyclohexanol: Similar structure but with a different ring system, leading to variations in its chemical behavior and applications.
Uniqueness: 2-Ethynylspiro[3.3]heptan-2-ol is unique due to the presence of both the ethynyl and hydroxyl groups within a spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-ethynylspiro[3.3]heptan-2-ol |
InChI |
InChI=1S/C9H12O/c1-2-9(10)6-8(7-9)4-3-5-8/h1,10H,3-7H2 |
Clave InChI |
IBZODLAATJPVIB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC2(C1)CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



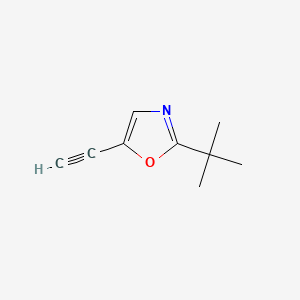
![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)
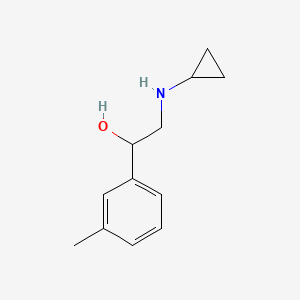
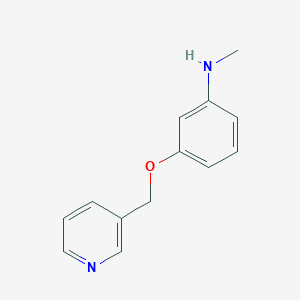

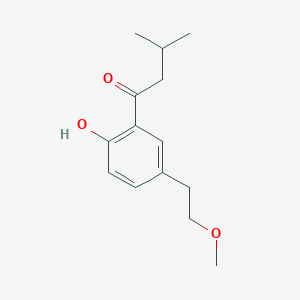
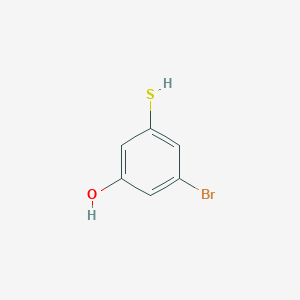

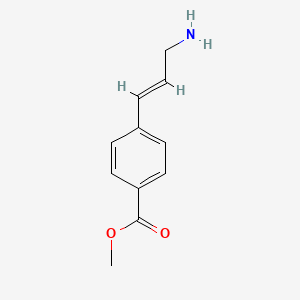
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)

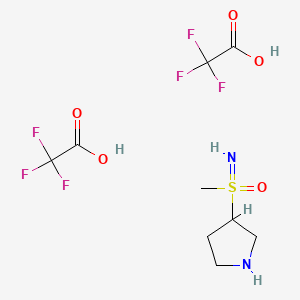
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
